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Compound of Interest

Compound Name: Dimethyl-bisphenol A

Cat. No.: B072332 Get Quote

Introduction

Dimethyl-bisphenol A, also known as Tetramethylbisphenol A (TMBPA), is a monomer used in

the synthesis of various polymers, including polycarbonates and epoxy resins. Its chemical

structure, 2,2-bis(4-hydroxy-3,5-dimethylphenyl)propane, imparts specific properties to these

materials. A thorough understanding of its spectroscopic characteristics is crucial for quality

control, reaction monitoring, and material characterization. This guide provides an in-depth

analysis of Dimethyl-Bisphenol A using Nuclear Magnetic Resonance (NMR) spectroscopy,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS), complete with experimental protocols

and data interpretation.

Chemical Structure
Caption: Chemical structure of 2,2-bis(4-hydroxy-3,5-dimethylphenyl)propane.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of Dimethyl-Bisphenol A.

Table 1: ¹H NMR Spectral Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

6.18 Singlet 4H Ar-H

4.39 Singlet 2H Ar-OH

2.19 Singlet 12H Ar-CH₃

1.58 Singlet 6H -C(CH₃)₂-

Table 2: ¹³C NMR Spectral Data (Predicted)

Chemical Shift (δ) ppm Carbon Type Assignment

147.9 Quaternary Ar-C-OH

142.1 Quaternary Ar-C-C(CH₃)₂

128.5 Tertiary Ar-CH

123.8 Quaternary Ar-C-CH₃

41.8 Quaternary -C(CH₃)₂-

30.9 Primary -C(CH₃)₂-

17.2 Primary Ar-CH₃

Table 3: IR Spectral Data[1]

Wavenumber (cm⁻¹) Vibration Type Functional Group

3353 O-H stretch Phenolic -OH

2955, 2921, 2863 C-H stretch Methyl C-H

1604, 1487 C=C stretch Aromatic ring

Table 4: Mass Spectrometry Data
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m/z Proposed Fragment

284 [M]⁺ (Molecular Ion)

269 [M - CH₃]⁺

149 [HOC₆H₂(CH₃)₂C(CH₃)₂]⁺

135 [HOC₆H₂(CH₃)₂CH₂]⁺

Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of Dimethyl-
Bisphenol A.

Methodology:

Sample Preparation:

Weigh approximately 10-20 mg of Dimethyl-Bisphenol A.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d,

CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16-64 scans, depending on sample concentration.

Relaxation Delay: 1-2 seconds.
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Spectral Width: 0-12 ppm.

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

Pulse Program: Standard proton-decoupled pulse sequence.

Number of Scans: 1024 or more scans to achieve adequate signal-to-noise ratio.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-200 ppm.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g.,

CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in Dimethyl-Bisphenol A.

Methodology:

Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid Dimethyl-Bisphenol A sample directly onto the ATR

crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.
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Instrument Parameters:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Scan Range: 4000-400 cm⁻¹.

Number of Scans: 16-32 scans.

Resolution: 4 cm⁻¹.

Data Acquisition and Processing:

Record a background spectrum of the empty ATR crystal.

Record the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of Dimethyl-
Bisphenol A.

Methodology:

Sample Introduction:

Introduce a dilute solution of Dimethyl-Bisphenol A in a suitable volatile solvent (e.g.,

methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas

chromatograph (GC-MS) or liquid chromatograph (LC-MS).

Ionization (Electron Ionization - EI for GC-MS):

Electron Energy: 70 eV.

Ion Source Temperature: 200-250 °C.

Mass Analysis:
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Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

Scan Range: m/z 50-500.

Data Acquisition and Processing:

Acquire the mass spectrum.

Identify the molecular ion peak and major fragment ions.

Visualizations
Caption: Experimental workflow for the spectroscopic analysis of Dimethyl-Bisphenol A.

Caption: Proposed mass spectrometry fragmentation pathway for Dimethyl-Bisphenol A
under electron ionization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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